Ethyl 2-(4-bromobenzoyl)benzoate
Overview
Description
Ethyl 2-(4-bromobenzoyl)benzoate is a chemical compound that likely belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It contains a bromobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) with a bromine atom attached to the phenyl ring .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of the corresponding carboxylic acid (in this case, 4-bromobenzoic acid) with an alcohol (in this case, ethanol) in the presence of a catalyst such as a strong acid . The reaction is an esterification, which produces water as a byproduct .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromobenzoyl)benzoate would consist of a benzene ring substituted with a bromine atom and a benzoate ester group. The benzoate ester group itself consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an ethoxy group (C2H5O-) .Chemical Reactions Analysis
As an ester, Ethyl 2-(4-bromobenzoyl)benzoate could undergo hydrolysis in the presence of a strong acid or base to yield 4-bromobenzoic acid and ethanol . The bromine atom on the benzene ring could also potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-bromobenzoyl)benzoate would be expected to be similar to those of other benzoic acid esters. These might include a relatively high boiling point due to the presence of the polar carbonyl group, and solubility in organic solvents .Scientific Research Applications
Reduction to Aldehydes
Ethyl 4-bromobenzoate, a related compound, undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This reaction could potentially be applied to Ethyl 2-(4-bromobenzoyl)benzoate as well.
Reaction with Substituted Benzyl Chloride
Another reported reaction involves the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst . This reaction could potentially be applied to Ethyl 2-(4-bromobenzoyl)benzoate, opening up new avenues for its use in scientific research.
Safety and Hazards
As with any chemical, handling Ethyl 2-(4-bromobenzoyl)benzoate would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area . The specific hazards would depend on the compound’s physical and chemical properties.
Future Directions
properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAESXNFKJZRLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289053 | |
Record name | ethyl 2-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51476-11-0 | |
Record name | NSC58708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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